Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and hydroxyl functional groups. This compound belongs to the class of azaspiro compounds, which are known for their potential applications in medicinal chemistry due to their distinctive structural features. The molecular formula of Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate is C13H17N1O3, and it has a molecular weight of approximately 235.28 g/mol.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.
Research indicates that Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate exhibits potential biological activity, particularly in the realm of medicinal chemistry. Its unique structure may confer antimicrobial or anticancer properties, making it a candidate for further investigation as a bioactive compound. Studies have shown that compounds with similar structures often interact with biological targets, suggesting that this compound may also have therapeutic potential.
The synthesis of Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate typically involves several steps:
Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate has several applications in various fields:
Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate shares structural similarities with several other compounds in the azaspiro family, which can be compared based on their functional groups and biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate | Contains amino group | Potentially cytotoxic |
| Tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate | Contains tert-butyl group | Antimicrobial properties |
| Benzyl 2-cyano-7-azaspiro[3.5]nonane | Contains cyano group | Potential neuroprotective effects |
The uniqueness of Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate lies in its specific combination of spirocyclic structure and hydroxyl functionality, which may confer distinct pharmacological properties compared to its analogs.
The synthesis of Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate involves critical mechanistic considerations regarding acid-binding agent dynamics, particularly in preventing unwanted ether ring opening reactions. The role of acid-binding agents in spirocyclic compound synthesis has been extensively studied through both experimental and computational approaches [1] [2] [3].
Triethylamine emerges as the most commonly employed acid-binding agent in azaspiro carboxylate synthesis, functioning as a proton scavenger with a conjugate acid pKa of 10.75 [2]. The mechanism operates through rapid deprotonation of acidic species generated during the synthetic transformation, particularly hydrogen chloride formed during carboxylate protection steps [1] [2]. This proton abstraction prevents acid-catalyzed ring opening of ether functionalities that could compromise the spirocyclic framework integrity.
The acid-binding dynamics follow a predictable pattern where triethylamine exhibits preferential reaction with small electrophiles such as protons, while its steric bulk prevents interference with larger nucleophilic processes [2] [3]. In the context of Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate synthesis, this selectivity proves crucial for maintaining the delicate balance between acid neutralization and preservation of the spirocyclic core structure.
Research demonstrates that different acid-binding agents exhibit varying effectiveness in spirocyclic synthesis applications [2] [4] [5]. N,N-Diisopropylethylamine (DIPEA) provides enhanced steric hindrance compared to triethylamine, offering superior non-nucleophilic base properties with a conjugate acid pKa of 11.0 [4]. This increased basicity coupled with reduced nucleophilicity makes DIPEA particularly valuable in preventing ether ring opening while avoiding competitive nucleophilic side reactions.
Inorganic bases such as sodium bicarbonate and potassium carbonate operate through distinct mechanisms involving direct acid neutralization rather than proton scavenging [6] [5]. Potassium carbonate demonstrates particular utility in metal-catalyzed reactions where it functions both as a base catalyst and acid scavenger, with exceptional water solubility of 1120 grams per liter at 20°C [5]. The choice of acid-binding agent directly influences the reaction pathway and product distribution in azaspiro compound synthesis.
| Acid-Binding Agent | pKa of Conjugate Acid | Mechanism Type | Solubility in Water (g/L at 20°C) | Primary Function in Synthesis |
|---|---|---|---|---|
| Triethylamine (TEA) | 10.75 | Proton scavenger | 112.4 | HCl scavenging in acylations |
| N,N-Diisopropylethylamine (DIPEA) | 11.0 | Sterically hindered proton scavenger | Low | Non-nucleophilic base |
| Sodium Bicarbonate | 6.35 | Acid neutralizer | 95.0 | pH buffering |
| Potassium Carbonate | 10.33 | Base catalyst/acid scavenger | 1120.0 | Metal-catalyzed reaction base |
| Calcium Stearate | Not applicable | Metal soap acid scavenger | Insoluble | Polymer stabilization |
| Zinc Stearate | Not applicable | Metal soap acid scavenger | Insoluble | Polymer stabilization |
The prevention of ether ring opening relies on maintaining pH conditions that favor neutral or basic environments throughout the synthetic sequence [7] [8]. Acid-catalyzed ring opening of ethers follows a mechanism involving protonation of the ether oxygen, creating a leaving group that facilitates nucleophilic attack and subsequent ring cleavage [7]. The presence of effective acid-binding agents maintains the ether oxygen in its neutral state, preventing this deleterious protonation step.
Experimental evidence indicates that ether ring stability in azaspiro systems correlates directly with the efficiency of acid neutralization [7] [8]. When acid-binding agent concentrations fall below optimal levels, competing ether ring opening reactions can occur, leading to decreased yields of the desired spirocyclic product and formation of ring-opened byproducts [7]. The kinetics of acid-binding agent interaction must exceed the rate of ether protonation to ensure effective protection.
The choice of reaction solvent significantly influences acid-binding agent effectiveness in preventing ether ring opening [1] [2]. Aprotic solvents such as acetonitrile and methylene chloride enhance the basicity of organic amines through reduced hydrogen bonding interactions, increasing their proton abstraction capacity [1]. Conversely, protic solvents can compete with acid-binding agents for proton coordination, potentially compromising their protective function.
The solubility characteristics of acid-binding agents in various solvents affect their accessibility and reaction rates with acidic species [2] [3]. Triethylamine demonstrates excellent solubility in most organic solvents while maintaining reasonable water solubility, providing versatility across different reaction conditions [2]. This broad solubility profile ensures consistent acid-binding performance regardless of the specific solvent system employed in azaspiro synthesis.
The formation of the spirocenter in Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate represents a complex mechanistic transformation involving precise geometric and electronic considerations. Computational studies utilizing density functional theory have provided detailed insights into the transition state structures and energy profiles governing spirocenter formation [9] [10] [11] [12].
Transition state analysis reveals that spirocenter formation involves significant distortion of the participating ring systems to achieve the required orbital overlap for bond formation [9] [10]. The distortion energy required for cyclic systems to adopt transition state geometries varies systematically with ring size, ranging from 14.2 kcal/mol for three-membered rings to 19.8 kcal/mol for eight-membered systems [9]. This trend reflects the increasing ring strain penalties associated with larger cyclic structures.
The puckering angle θp, which measures the deviation of saturated carbons from planarity in the transition state, provides a quantitative measure of geometric distortion [9] [11]. For azaspiro[3.5]nonane systems, computational analysis indicates puckering angles ranging from 15.9 degrees for smaller ring components to 19.6 degrees for larger ring systems [9]. These geometric distortions directly correlate with activation energies and reaction rates for spirocenter formation.
Spirocenter angle changes θs represent another critical geometric parameter affecting transition state stability [9]. The angle between ring components at the spiro junction undergoes systematic variation during the formation process, with changes ranging from 0.6 degrees for four-membered rings to 5.1 degrees for eight-membered rings [9]. These angular distortions contribute to the overall activation energy through increased ring strain in the transition state structure.
| Ring Size | Diene Distortion Energy (kcal/mol) | Puckering Angle θp (degrees) | Spirocenter Angle Change θs (degrees) | Activation Energy (kcal/mol) | Relative Rate Constant |
|---|---|---|---|---|---|
| 3-membered (Cp) | 14.2 | 15.9 | 1.4 | 24.8 | 0.15 |
| 4-membered (Cp) | 15.8 | 16.2 | 0.6 | 23.2 | 0.28 |
| 5-membered (Cp) | 16.4 | 16.8 | 1.2 | 22.6 | 0.42 |
| 6-membered (Cp) | 17.1 | 17.5 | 3.3 | 21.9 | 0.68 |
| 7-membered (Cp) | 18.5 | 18.2 | 3.5 | 20.8 | 1.25 |
| 8-membered (Cp) | 19.8 | 19.6 | 5.1 | 19.5 | 2.18 |
The electronic nature of spirocenter formation involves orbital interactions between the π-systems of the participating ring components [9] [10] [13]. Computational analysis using the distortion/interaction model reveals that the total activation energy comprises both distortion energy required for geometric changes and interaction energy arising from orbital overlap [9]. The balance between these components determines the overall feasibility of spirocenter formation.
Molecular orbital analysis demonstrates that highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies play crucial roles in determining reactivity patterns [14] [15]. For Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate, density functional theory calculations predict HOMO energies of approximately -6.24 eV and LUMO energies of -1.08 eV using the B3LYP/6-31G* level of theory [14]. The resulting HOMO-LUMO gap of 5.16 eV indicates moderate reactivity suitable for controlled spirocenter formation.
The electrophilicity index, calculated as 1.82 for the azaspiro system, provides a quantitative measure of the compound's tendency to accept electrons during the spirocyclization process [14] [15]. This moderate electrophilicity ensures sufficient reactivity for bond formation while preventing unwanted side reactions that could compromise selectivity. Chemical hardness values of 2.58 eV indicate reasonable stability of the resulting spirocyclic product [14].
Recent computational studies have revealed the existence of multiple conformational isomers in transition states for azaspiro ring formation [11] [12]. The conformational diversity arises from different puckering preferences of the ring systems during the cyclization process, with each conformer exhibiting distinct energetic and geometric characteristics [11]. Analysis using Cremer-Pople puckering parameters provides a systematic framework for categorizing these conformational variants.
The stereochemical outcome of spirocenter formation depends critically on the specific transition state conformer that leads to product formation [11] [12]. Experimental observations of trans-configuration preference in azaspiro compounds correlate with computational predictions showing lower activation energies for transition states that lead to trans-configured products [16] [17]. This stereochemical control mechanism operates through conformational anchoring involving both hydrogen bonding and π-π interactions.
Asymmetric induction in spirocenter formation can be achieved through the incorporation of chiral auxiliaries that bias the conformational preferences of transition states [11] [12]. Computational analysis demonstrates that conformational anchoring through CH-O hydrogen bonds and CH-π interactions provides effective stereochemical control, leading to high enantiomeric excesses in the resulting spirocyclic products [11]. These findings provide a rational basis for designing asymmetric synthetic approaches to azaspiro compounds.
The kinetics of spirocenter formation exhibit strong dependence on ring size and substitution patterns, with relative rate constants varying by more than an order of magnitude across different ring systems [9]. Eight-membered ring systems demonstrate the highest reactivity with relative rate constants of 2.18, while three-membered systems show the lowest reactivity at 0.15 [9]. This trend reflects the competing effects of ring strain and orbital overlap efficiency in determining reaction rates.
Thermodynamic stability of the spirocyclic products influences the overall favorability of the cyclization process [9] [10]. Computational analysis indicates that the formation of azaspiro[3.5]nonane systems is thermodynamically favorable, with reaction energies typically ranging from -15 to -25 kcal/mol depending on specific substitution patterns [9]. This thermodynamic driving force ensures that spirocenter formation proceeds to completion under appropriate reaction conditions.
The temperature dependence of spirocenter formation follows Arrhenius behavior, with activation energies determining the rate acceleration achieved at elevated temperatures [9] [18]. For typical azaspiro synthesis conditions, reaction temperatures of 80-120°C provide optimal balance between reaction rate and selectivity. Higher temperatures can lead to increased side reactions, while lower temperatures result in impractically slow reaction rates.
The introduction of hydroxyl groups into the azaspiro[3.5]nonane framework represents a critical transformation that determines both the stereochemical integrity and functional properties of Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate. The stereochemical outcomes depend on multiple factors including substrate configuration, reaction conditions, and the specific hydroxylation methodology employed [19] [20] [21].
The introduction of hydroxyl groups into azaspiro systems follows well-established stereochemical principles governed by the Cahn-Ingold-Prelog priority rules [19] [20] [21]. For Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate, the stereochemical outcome at the hydroxyl-bearing carbon depends on the approach trajectory of the hydroxylating reagent relative to the existing spirocyclic framework [19]. Experimental studies demonstrate that R-configuration precursors typically retain their stereochemistry during hydroxyl introduction, yielding R-hydroxyl products with diastereomeric ratios of 8:1 [22] [23].
The stereochemical retention mechanism operates through preferential approach of hydroxylating reagents from the less hindered face of the molecule [19] [21]. The spirocyclic framework creates a defined three-dimensional environment that sterically blocks approach from one face while providing open access from the opposite face [22]. This facial selectivity ensures high stereochemical fidelity during hydroxyl group introduction, with enantiomeric excesses typically exceeding 99% for appropriately configured starting materials.
Transition state analysis reveals that hydroxyl group introduction proceeds through geometrically constrained intermediates that favor specific stereochemical outcomes [10] [12]. The rigid spirocyclic framework restricts conformational flexibility, forcing the hydroxylating reagent to approach from geometrically favored trajectories [12]. This conformational constraint provides the mechanistic basis for the observed stereoselectivity in hydroxyl group introduction reactions.
The initial configuration of the azaspiro precursor exerts profound influence on the stereochemical outcome of hydroxyl group introduction [19] [20]. R-configuration precursors demonstrate superior stereochemical retention compared to S-configuration precursors, with both systems achieving similar diastereomeric ratios of 8:1 but different reaction times and yields [22]. R-configuration systems typically complete hydroxylation in 3 hours with 67% yield, while S-configuration systems require similar reaction times but achieve slightly lower yields of 65%.
Trans-alkene precursors exhibit particularly favorable stereochemical outcomes during hydroxyl group introduction, achieving diastereomeric ratios of 12:1 through anti-dihydroxylation pathways [22] [23]. This enhanced selectivity arises from the geometric constraints imposed by the trans-alkene configuration, which directs hydroxylating reagents to approach from opposite faces of the double bond [19]. The resulting anti-dihydroxylation products maintain high enantiomeric excess of 95% with yields reaching 78%.
Cis-alkene precursors follow syn-dihydroxylation pathways that yield different stereochemical outcomes compared to their trans counterparts [22]. The diastereomeric ratio decreases to 6:1 for cis-systems, reflecting the different geometric constraints imposed by the cis-alkene configuration [19]. Despite lower selectivity, cis-precursors still achieve reasonable yields of 72% with enantiomeric excess of 92%, demonstrating the robust nature of the hydroxylation methodology.
| Substrate Configuration | Product Stereochemistry | Diastereomeric Ratio (dr) | Yield (%) | Enantiomeric Excess (% ee) | Reaction Time (hours) |
|---|---|---|---|---|---|
| R-configuration precursor | R-hydroxyl (retained) | 8:1 | 67 | >99 | 3 |
| S-configuration precursor | S-hydroxyl (retained) | 8:1 | 65 | >99 | 3 |
| Trans-alkene precursor | Anti-dihydroxylation | 12:1 | 78 | 95 | 6 |
| Cis-alkene precursor | Syn-dihydroxylation | 6:1 | 72 | 92 | 8 |
| E-oxime ether | Trans-spirocycle preference | 4:1 | 56 | 88 | 4 |
| Z-oxime ether | Cis-spirocycle preference | 2:1 | 43 | 85 | 5 |
The configuration of oxime ether precursors significantly influences both the spirocyclization pathway and the resulting stereochemical outcome [16] [17] [24]. E-oxime ethers demonstrate preference for trans-spirocycle formation with diastereomeric ratios of 4:1, while Z-oxime ethers favor cis-spirocycle formation with reduced selectivity of 2:1 [24]. This geometric control mechanism operates through the different spatial arrangements of substituents in E versus Z oxime configurations.
Experimental studies utilizing O-benzyl oxime ethers reveal that the bicyclization process involves formation and capture of alkoxyaminyl radicals, with stereochemical outcomes determined by the initial oxime geometry [16] [17] [24]. E-oxime ethers achieve yields of 56% with enantiomeric excess of 88% over 4-hour reaction periods, while Z-oxime ethers yield 43% with 85% enantiomeric excess requiring 5 hours for completion [24]. The superior performance of E-oxime ethers reflects their more favorable approach geometries during the cyclization process.
The mechanism of oxime ether hydroxylation involves radical intermediates that retain memory of the initial geometric configuration [16] [24]. This stereochemical memory effect ensures that the hydroxyl group introduction occurs with predictable stereochemical outcomes based on the starting oxime configuration [24]. The radical nature of the transformation provides opportunities for controlling stereochemistry through the choice of radical initiators and reaction conditions.
Density functional theory calculations provide detailed insights into the factors governing stereochemical outcomes during hydroxyl group introduction [14] [15]. The calculations reveal that the HOMO-LUMO gap of 5.16-5.19 eV for azaspiro systems indicates moderate reactivity that favors controlled hydroxylation reactions [14]. The calculated dipole moment of 2.84-2.91 Debye suggests moderate polarity that influences the approach of polar hydroxylating reagents.
Electronic structure analysis demonstrates that the electrophilicity index of 1.82-1.89 provides optimal reactivity for hydroxyl group introduction without compromising selectivity [14] [15]. Chemical hardness values of 2.58-2.60 eV indicate sufficient stability to prevent unwanted side reactions during the hydroxylation process [14]. These computational parameters correlate well with experimental observations of stereochemical outcomes and reaction rates.
| Parameter | DFT B3LYP/6-31G* | DFT B3LYP/6-311++G(d,p) | MP2/6-31G* |
|---|---|---|---|
| HOMO Energy (eV) | -6.24 | -6.31 | -6.18 |
| LUMO Energy (eV) | -1.08 | -1.12 | -1.02 |
| HOMO-LUMO Gap (eV) | 5.16 | 5.19 | 5.16 |
| Dipole Moment (Debye) | 2.84 | 2.91 | 2.78 |
| Polarizability (ų) | 28.6 | 29.2 | 28.4 |
| Molecular Volume (ų) | 287.4 | 289.1 | 286.8 |
| Surface Area (Ų) | 324.8 | 326.5 | 323.2 |
| Electrophilicity Index | 1.82 | 1.89 | 1.76 |
| Chemical Hardness (eV) | 2.58 | 2.60 | 2.58 |
| Chemical Softness (eV⁻¹) | 0.39 | 0.38 | 0.39 |
The computational analysis extends to conformational studies that reveal the relationship between molecular geometry and stereochemical outcomes [11] [12]. Cremer-Pople puckering parameter analysis demonstrates that different ring conformations lead to distinct approach trajectories for hydroxylating reagents [11]. This conformational analysis provides a molecular-level understanding of the factors controlling stereoselectivity in hydroxyl group introduction reactions.